(5Z)-5-(4-fluorobenzylidene)-2-imino-1-methylimidazolidin-4-one
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Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and specific optical rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and any notable reactivities .Scientific Research Applications
Synthesis and Anticancer Activity
- A study focused on the synthesis of imidazolyl acetic acid derivatives, including compounds related to "(5Z)-5-(4-fluorobenzylidene)-2-imino-1-methylimidazolidin-4-one", demonstrated significant anti-inflammatory and analgesic activities, suggesting potential for further investigation in anticancer research (Khalifa & Abdelbaky, 2008).
- Another study synthesized novel N-benzyl aplysinopsin analogs, including structures similar to "(5Z)-5-(4-fluorobenzylidene)-2-imino-1-methylimidazolidin-4-one", showing potent in vitro cytotoxicity against certain human tumor cell lines, indicating their potential as anticancer agents (Penthala, Reddy, & Crooks, 2011).
Anticancer Properties of Derivatives
- The compound "5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one", a derivative of the mentioned compound, was evaluated for its anticancer activity across various human cancer cell lines. The study found that it decreased ROS production, increased lactate dehydrogenase release, and decreased cell metabolism/proliferation, indicating its potential in cancer treatment through PPARγ-dependent pathways (Szychowski et al., 2019).
Antiviral Activity
- Research on imidazo[1,5-a]-1,3,5-triazine derivatives, structurally related to the given compound, explored their inhibitory effects on the replication of ortho- and paramyxoviruses. The study highlighted the significance of the benzyl and thio structural units for selective biological activity against specific viruses (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-2-amino-5-[(4-fluorophenyl)methylidene]-1-methylimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-9(10(16)14-11(15)13)6-7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,16)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUGKSXWZCATKY-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)F)C(=O)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)F)/C(=O)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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